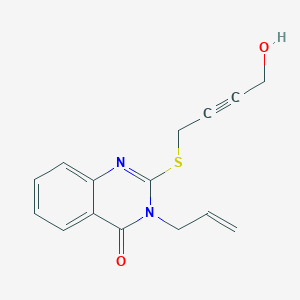
2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one, commonly known as HBSQ, is a quinazolinone derivative that has been studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it an interesting subject for scientific research.
Mechanism of Action
The mechanism of action of HBSQ is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. HBSQ has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HBSQ has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of the immune system. HBSQ has also been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using HBSQ in lab experiments is its high potency and selectivity for cancer cells. However, one limitation is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on HBSQ. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of HBSQ. Another area of interest is the investigation of HBSQ's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of HBSQ and to identify potential drug targets for its use in cancer therapy.
Synthesis Methods
The synthesis of HBSQ involves the reaction of 2-aminobenzamide with propargyl bromide to form 2-(prop-2-yn-1-yl)benzamide. This compound is then reacted with 4-chlorobutyric acid to form 2-(4-chlorobut-2-yn-1-yl)benzamide, which is subsequently reacted with sodium sulfide to form HBSQ.
Scientific Research Applications
HBSQ has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that HBSQ exhibits cytotoxic effects on a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. HBSQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
2-(4-hydroxybut-2-ynylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-9-17-14(19)12-7-3-4-8-13(12)16-15(17)20-11-6-5-10-18/h2-4,7-8,18H,1,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOMORMMKUVCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-((4-hydroxybut-2-yn-1-yl)thio)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


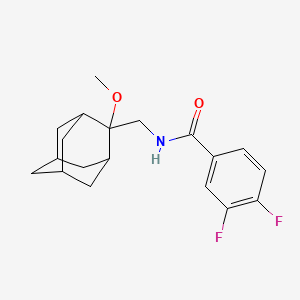


![7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2883336.png)
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)
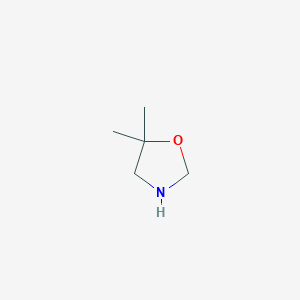
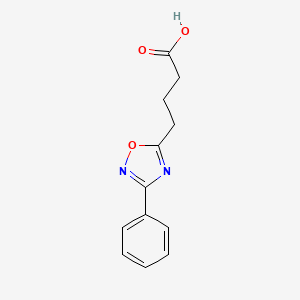
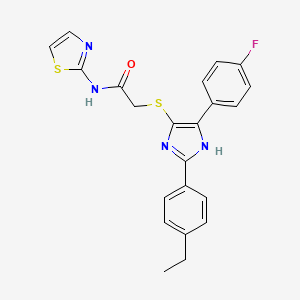

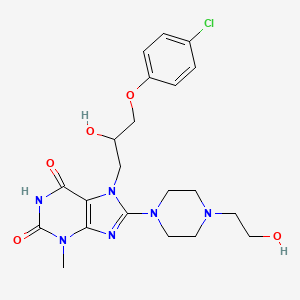
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2883348.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2883353.png)